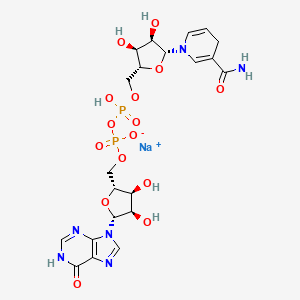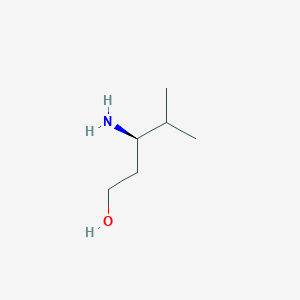
2-Amino-8-methyl-5,6,7,8-tetrahydropteridin-4(1H)-one
Descripción general
Descripción
2-Amino-8-methyl-5,6,7,8-tetrahydropteridin-4(1H)-one, also known as BH4, is a vital cofactor for several enzymes in the human body. Its role in the regulation of neurotransmitters and amino acid metabolism has been extensively studied. BH4 has also been implicated in the pathogenesis of various diseases, including cardiovascular diseases, cancer, and neurological disorders.
Mecanismo De Acción
2-Amino-8-methyl-5,6,7,8-tetrahydropteridin-4(1H)-one acts as a cofactor for several enzymes involved in neurotransmitter synthesis and metabolism. It facilitates the conversion of tyrosine, phenylalanine, and tryptophan to their respective neurotransmitters. 2-Amino-8-methyl-5,6,7,8-tetrahydropteridin-4(1H)-one also plays a crucial role in the regulation of nitric oxide synthase (NOS) activity, which is involved in the production of nitric oxide (NO). 2-Amino-8-methyl-5,6,7,8-tetrahydropteridin-4(1H)-one is a critical regulator of NOS activity, and its deficiency leads to the uncoupling of NOS, resulting in the production of reactive oxygen species (ROS) instead of NO.
Biochemical and Physiological Effects:
2-Amino-8-methyl-5,6,7,8-tetrahydropteridin-4(1H)-one deficiency has been implicated in several diseases, including cardiovascular diseases, cancer, and neurological disorders. 2-Amino-8-methyl-5,6,7,8-tetrahydropteridin-4(1H)-one deficiency leads to the uncoupling of NOS, resulting in the production of ROS, which contributes to oxidative stress and endothelial dysfunction. 2-Amino-8-methyl-5,6,7,8-tetrahydropteridin-4(1H)-one deficiency also leads to the accumulation of phenylalanine and tyrosine, resulting in the development of phenylketonuria (PKU) and tyrosinemia type II.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Amino-8-methyl-5,6,7,8-tetrahydropteridin-4(1H)-one is a vital cofactor for several enzymes involved in neurotransmitter synthesis and metabolism. Its role in the regulation of NOS activity and amino acid metabolism has been extensively studied. However, the use of 2-Amino-8-methyl-5,6,7,8-tetrahydropteridin-4(1H)-one in lab experiments has some limitations. 2-Amino-8-methyl-5,6,7,8-tetrahydropteridin-4(1H)-one is highly unstable and easily oxidized, which makes its handling and storage challenging. The synthesis of 2-Amino-8-methyl-5,6,7,8-tetrahydropteridin-4(1H)-one is also complex and requires specialized equipment and expertise.
Direcciones Futuras
2-Amino-8-methyl-5,6,7,8-tetrahydropteridin-4(1H)-one has been extensively studied for its role in neurotransmitter synthesis and metabolism. However, there is still much to learn about its role in the pathogenesis of various diseases, including cardiovascular diseases, cancer, and neurological disorders. Future research should focus on the development of 2-Amino-8-methyl-5,6,7,8-tetrahydropteridin-4(1H)-one analogs and their potential therapeutic applications. The use of 2-Amino-8-methyl-5,6,7,8-tetrahydropteridin-4(1H)-one as a biomarker for disease diagnosis and prognosis should also be explored. Additionally, the development of new synthesis methods for 2-Amino-8-methyl-5,6,7,8-tetrahydropteridin-4(1H)-one and its analogs should be investigated to improve their stability and availability for research and clinical use.
Conclusion:
In conclusion, 2-Amino-8-methyl-5,6,7,8-tetrahydropteridin-4(1H)-one is a vital cofactor for several enzymes involved in neurotransmitter synthesis and metabolism. Its role in the regulation of NOS activity and amino acid metabolism has been extensively studied. 2-Amino-8-methyl-5,6,7,8-tetrahydropteridin-4(1H)-one deficiency has been implicated in several diseases, including cardiovascular diseases, cancer, and neurological disorders. Future research should focus on the development of 2-Amino-8-methyl-5,6,7,8-tetrahydropteridin-4(1H)-one analogs and their potential therapeutic applications, the use of 2-Amino-8-methyl-5,6,7,8-tetrahydropteridin-4(1H)-one as a biomarker for disease diagnosis and prognosis, and the development of new synthesis methods for 2-Amino-8-methyl-5,6,7,8-tetrahydropteridin-4(1H)-one and its analogs.
Aplicaciones Científicas De Investigación
2-Amino-8-methyl-5,6,7,8-tetrahydropteridin-4(1H)-one has been extensively studied for its role in neurotransmitter synthesis and metabolism. It is a cofactor for the enzymes tyrosine hydroxylase, phenylalanine hydroxylase, and tryptophan hydroxylase, which are involved in the synthesis of dopamine, norepinephrine, epinephrine, and serotonin. 2-Amino-8-methyl-5,6,7,8-tetrahydropteridin-4(1H)-one also plays a crucial role in the metabolism of amino acids, including phenylalanine, tyrosine, and tryptophan.
Propiedades
IUPAC Name |
2-amino-8-methyl-3,5,6,7-tetrahydropteridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5O/c1-12-3-2-9-4-5(12)10-7(8)11-6(4)13/h9H,2-3H2,1H3,(H3,8,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLHPKXOQMGREO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC2=C1N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20492701 | |
| Record name | 2-Amino-8-methyl-5,6,7,8-tetrahydropteridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20492701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-8-methyl-5,6,7,8-tetrahydropteridin-4(1H)-one | |
CAS RN |
38365-12-7 | |
| Record name | 2-Amino-8-methyl-5,6,7,8-tetrahydropteridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20492701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,4'-[1,3,4-Oxadiazole-2,5-diylbis(4,1-phenyleneazo)] bis[N-(2-ethoxyphenyl)3-hydroxy-2-naphthalenecarboxamide](/img/structure/B1498428.png)








![[1,2,4]Triazolo[1,5-C]pyrimidin-5-ylhydrazine](/img/structure/B1498449.png)



![[2-(2-Amino-acetylamino)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B1498458.png)